

Role of Piperidine-4-carbohydrazide as a synthetic building block

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Compound of Interest

Compound Name: **Piperidine-4-carbohydrazide**

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An In-depth Technical Guide to **Piperidine-4-carbohydrazide** as a Synthetic Building Block

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] When functionalized with a carbohydrazide moiety at the 4-position, it becomes **Piperidine-4-carbohydrazide**, a uniquely versatile and powerful building block for synthetic chemistry. This guide provides an in-depth exploration of its synthesis, reactivity, and application in constructing complex molecular architectures, particularly for drug discovery. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and present its role in the development of novel therapeutic agents, supported by authoritative references.

The Core Moiety: Physicochemical Profile and Synthetic Rationale

Piperidine-4-carbohydrazide, with the molecular formula $C_6H_{13}N_3O$, combines two critical pharmacophoric features: a saturated piperidine ring and a reactive hydrazide group.[3] The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise substituent orientation.[4] The hydrazide group is a potent nucleophile and a precursor to a vast array of heterocyclic systems.[5]

Physicochemical Properties of **Piperidine-4-carbohydrazide**:

Property	Value	Source
Molecular Weight	143.19 g/mol	--INVALID-LINK--[3]
Monoisotopic Mass	143.105862047 Da	--INVALID-LINK--[3]
XLogP3-AA (Predicted)	-1.2	--INVALID-LINK--[3]
Hydrogen Bond Donors	3	--INVALID-LINK--[6]
Hydrogen Bond Acceptors	3	--INVALID-LINK--[6]

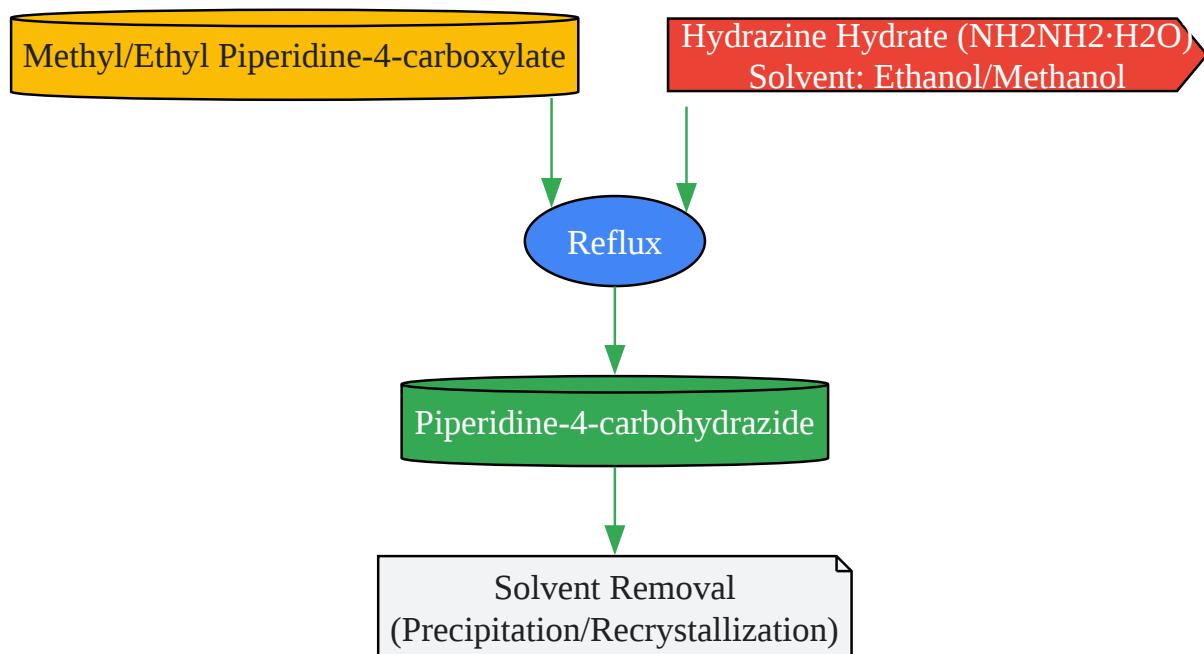
The low predicted logP value suggests high hydrophilicity, which can be strategically modulated through derivatization to achieve the desired lipophilicity for biological applications.

Synthesis of the Building Block

The most direct and common synthesis of **piperidine-4-carbohydrazide** involves the hydrazinolysis of a corresponding piperidine-4-carboxylic acid ester. The choice of the ester (e.g., methyl or ethyl) is primarily based on commercial availability and ease of removal of the alcohol byproduct.

General Synthetic Workflow

The process is a straightforward nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.



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Caption: General workflow for the synthesis of **Piperidine-4-carbohydrazide**.

Experimental Protocol: Synthesis from Methyl Piperidine-4-carboxylate

This protocol is a representative example based on established chemical principles.

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl piperidine-4-carboxylate (1.0 eq).
- Solvent: Add absolute ethanol or methanol as the solvent (approx. 10-15 mL per gram of ester).
- Reagent Addition: Add hydrazine hydrate (80-99% solution, 3.0-5.0 eq) to the stirred solution. The excess hydrazine drives the reaction to completion.
- Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

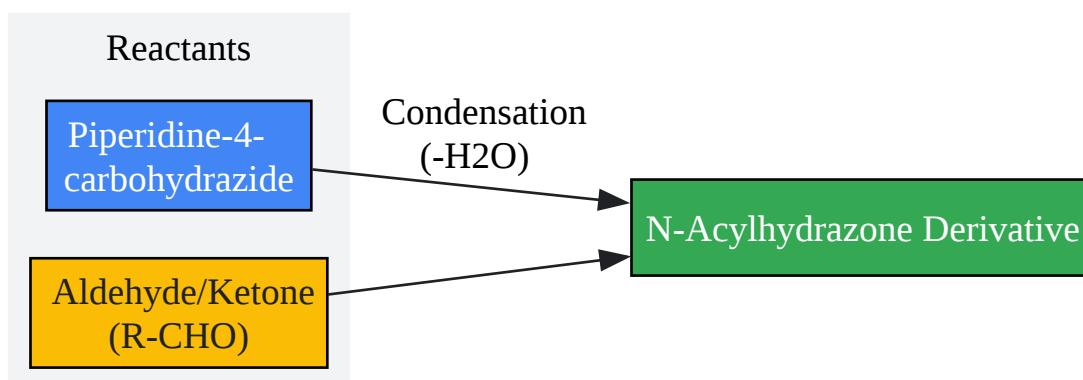
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
- **Isolation:** Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or residual solvent.
- **Purification:** The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from ethanol or methanol. Dry the final product under vacuum.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true power of **piperidine-4-carbohydrazide** lies in its dual reactivity, allowing for modifications at both the piperidine nitrogen and the hydrazide terminus. This section explores its primary applications as a scaffold.

Formation of Hydrazones: The Primary Condensation

The most fundamental reaction of the carbohydrazide is its condensation with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction is highly efficient and serves as a cornerstone for creating extensive compound libraries. The resulting hydrazone linkage (-CO-NH-N=CH-) is a key structural motif in many biologically active molecules, prized for its hydrogen bonding capabilities and conformational rigidity.^{[5][7]}



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Caption: Condensation reaction to form N-acylhydrazone derivatives.

This strategy has been instrumental in developing potent antitubercular agents. By condensing **piperidine-4-carbohydrazide** with various substituted pyrazole aldehydes, researchers have synthesized compounds with excellent activity against drug-resistant *Mycobacterium tuberculosis* strains.^[8] For instance, compound 6q from one such study showed a minimal inhibitory concentration (MIC) of 0.125 µg/mL against the H37Rv strain and was also effective against ethambutol and streptomycin-resistant strains.^[8]

Cyclization Reactions: Building Heterocyclic Scaffolds

The carbohydrazide moiety is a superb precursor for synthesizing five-membered heterocyclic rings like pyrazoles and 1,3,4-oxadiazoles, which are prevalent in medicinal chemistry.

The reaction of a carbohydrazide with a 1,3-dicarbonyl compound or an α,β -unsaturated ketone (like a chalcone) is a classical method for pyrazole synthesis.^{[9][10]} The reaction with a chalcone proceeds via an initial Michael addition of the terminal hydrazide nitrogen to the β -carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.^{[11][12][13]}

Protocol: Synthesis of a Pyrazole Derivative from a Chalcone

- Reactants: Dissolve **piperidine-4-carbohydrazide** (1.0 eq) and a substituted chalcone (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.
- Reaction: Heat the mixture to reflux for 6-12 hours. The acidic conditions of glacial acetic acid can catalyze the cyclization and dehydration steps.
- Monitoring: Track the reaction's progress using TLC.
- Isolation: Upon completion, cool the reaction mixture and pour it into crushed ice. The solid product that precipitates is collected by filtration.
- Purification: Wash the crude product with water and then a cold, non-polar solvent like hexane to remove impurities. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

This approach has been used to create a wide range of biologically active molecules, including potential anti-tubercular agents.^{[8][14]}

1,3,4-oxadiazoles can be synthesized from carbohydrazides through several methods. A common route involves reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbamate salt, which is then cyclized.[15] Alternatively, reaction with triethyl orthoformate or acylation followed by cyclodehydration can also yield the oxadiazole ring.

Piperidine-4-carbohydrazide in Drug Discovery: Case Studies

The versatility of this building block is best illustrated through its successful application in generating compounds with significant therapeutic potential.

Antifungal Agents

Recent research has highlighted the potential of **piperidine-4-carbohydrazide** derivatives as potent agricultural fungicides.[16][17] A series of derivatives bearing a quinazolinyl moiety were synthesized and tested against various plant pathogenic fungi.

Key Findings:

- Compound A13 demonstrated excellent in vitro activity against *Rhizoctonia solani*, the fungus causing sheath blight in rice, with an EC₅₀ value of 0.83 µg/mL.[17] This was superior to commercial fungicides Chlorothalonil (1.64 µg/mL) and Boscalid (0.96 µg/mL).[17]
- Mechanism of Action: Further studies revealed that Compound A13 acts as a succinate dehydrogenase (SDH) inhibitor, a crucial enzyme in the fungal mitochondrial electron transport chain, with an IC₅₀ value of 6.07 µM.[17][18]

In Vivo Efficacy of Compound A13 vs. *R. solani* in Rice[17][19]

Compound	Concentration (µg/mL)	Curative Efficacy (%)	Protective Efficacy (%)
A13	200	76.9	76.6

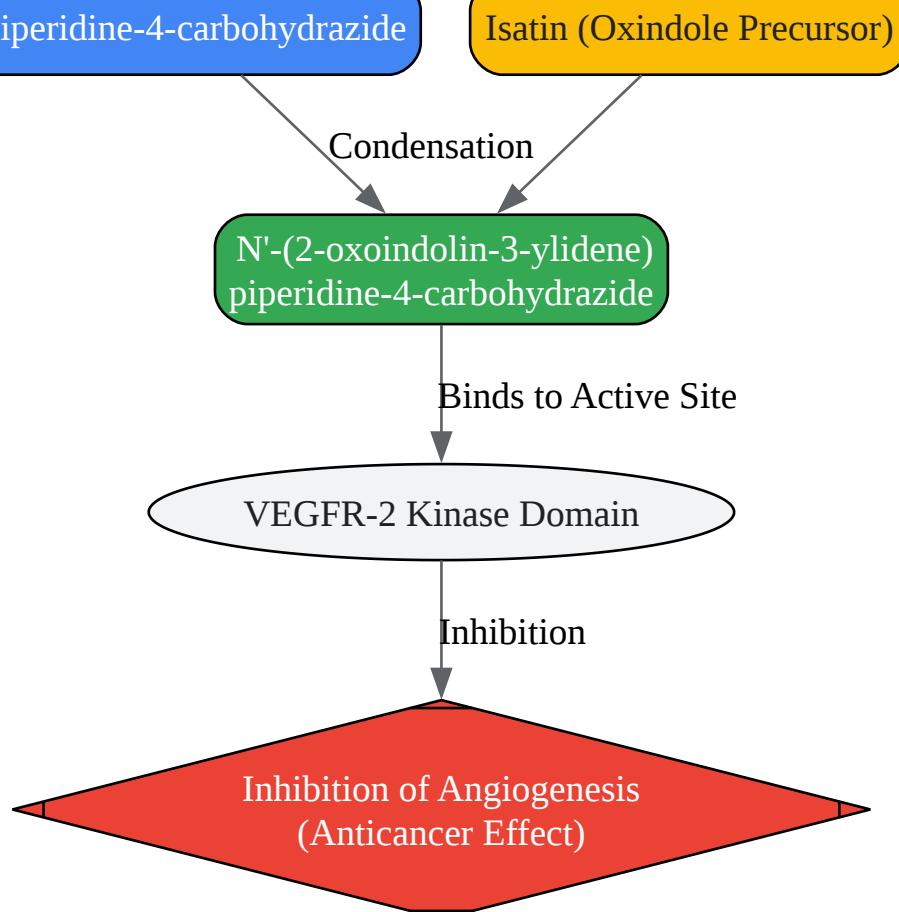
This data underscores the scaffold's potential for translation from in vitro potency to in vivo efficacy.

Anticancer Agents

The piperidine scaffold is a key component of many anticancer drugs. By combining it with other privileged structures, novel and potent inhibitors can be developed. Researchers designed and synthesized a series of **N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide** derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[\[20\]](#)[\[21\]](#)

Key Findings:

- The synthesized compounds were evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468).[\[20\]](#)[\[21\]](#)
- Compound 12e emerged as the most potent VEGFR-2 inhibitor with an IC_{50} value of 45.9 nM, surpassing the activity of the reference drug Sorafenib (IC_{50} = 48.6 nM).[\[20\]](#)
- Molecular docking studies showed that these compounds bind effectively to the VEGFR-2 active site, forming key hydrogen bond interactions with residues like Cys919 and Asp1046.[\[21\]](#)



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Caption: Logical pathway from building blocks to anticancer activity.

Antitubercular Agents

Isoniazid (pyridine-4-carbohydrazide) is a cornerstone of tuberculosis treatment, but resistance is a growing threat.^{[22][23]} A logical strategy to combat resistance is to modify the core structure to create analogues with improved properties. Replacing the pyridine ring of isoniazid with a piperidine ring creates a more flexible, saturated analogue. These **piperidine-4-carbohydrazide**-based scaffolds can be used to generate novel hydrazones with potent antitubercular activity.^{[22][24][25]} Studies have shown that increasing the lipophilicity of such derivatives can enhance their permeability through the mycobacterial cell wall, leading to improved efficacy.^{[7][22]}

Conclusion

Piperidine-4-carbohydrazide is far more than a simple chemical. It is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its straightforward synthesis, coupled with the predictable and high-yielding reactivity of the hydrazide group, makes it an invaluable tool. From creating vast hydrazone libraries to constructing complex heterocyclic systems, its applications are broad and impactful. The successful development of potent antifungal, anticancer, and antitubercular candidates derived from this scaffold validates its status as a privileged starting material in the ongoing quest for novel therapeutics. Researchers and drug development professionals can leverage the unique attributes of **piperidine-4-carbohydrazide** to accelerate the discovery of next-generation medicines.

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